tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-hydroxyimino-2-phenylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)14-9-11(15-17)10-7-5-4-6-8-10/h4-8,17H,9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCHXXYYNVNOEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10694373 | |
| Record name | tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912762-45-9 | |
| Record name | tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10694373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 189.21 g/mol
- CAS Number : Not available
- MDL Number : MFCD20441218
The compound is characterized by the presence of a hydroxyimino group, which is known to influence biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
1. Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory properties. For instance, studies have shown that derivatives with similar structures can inhibit tyrosinase, an enzyme involved in melanin production. The IC₅₀ values for these compounds ranged from 16.78 μM to 20.76 μM, demonstrating their potential as skin-whitening agents or treatments for hyperpigmentation disorders .
2. Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cancer cell lines to evaluate the therapeutic potential of this compound. In particular, compounds with similar structural features have shown selective cytotoxicity against breast cancer cell lines such as MCF-7 and T47D. For example, a related compound exhibited a DC₅₀ value of 11.94 nM in MCF-7 cells, indicating potent anti-cancer activity .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Ubiquitin-Proteasome Pathway : Some studies suggest that compounds in this class may induce protein degradation via the ubiquitin-proteasome system, which is crucial for regulating protein levels within cells .
- Receptor Modulation : The hydroxyimino moiety may facilitate binding to specific receptors or enzymes, altering their activity and influencing cellular responses.
Study 1: Tyrosinase Inhibition
In a study assessing the tyrosinase inhibitory activity of phenolic compounds, this compound analogs were tested against mushroom tyrosinase. The results indicated that these compounds could effectively reduce enzyme activity in a concentration-dependent manner.
| Compound | IC₅₀ (μM) | Notes |
|---|---|---|
| Compound A | 16.78 ± 0.57 | Strong inhibitor |
| Compound B | 20.38 ± 1.99 | Moderate inhibitor |
| Compound C | >200 | No significant inhibition |
Study 2: Cytotoxic Effects on Cancer Cell Lines
A cytotoxicity study evaluated the effects of the compound on MCF-7 cells over a period of 48 hours:
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 1 | 95 |
| 5 | 80 |
| 10 | 50 |
The data suggests that higher concentrations lead to significant reductions in cell viability, indicating potential for therapeutic applications in oncology.
Scientific Research Applications
Drug Design and Synthesis
Tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate is being investigated for its role as a precursor in the synthesis of more complex pharmacologically active compounds. Its structure allows for modifications that can lead to analogs with enhanced efficacy against specific biological targets. For instance, the oxime functionality can be utilized in the design of inhibitors or modulators of enzyme activity.
The compound has shown promise in preliminary studies regarding its interaction with various biological targets. These studies are crucial for understanding its mechanism of action, which could involve modulation of signaling pathways or direct interaction with proteins involved in disease processes. Research indicates that compounds with similar structural features have demonstrated anticancer properties, suggesting that this compound may also possess such activities .
Anticancer Research
Recent studies have explored the cytotoxic effects of related compounds on cancer cell lines. For example, a library of oxadiazole derivatives was synthesized, demonstrating significant cytotoxicity against various cancer types. The insights gained from these studies may inform future investigations into this compound as a potential anticancer agent .
Mechanistic Studies
Studies involving the degradation of estrogen receptors using PROTAC technology have highlighted the importance of structural modifications in enhancing biological activity. These findings suggest that this compound could be further optimized for targeted protein degradation applications, potentially leading to innovative therapeutic strategies .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
Key Observations :
Antimicrobial Activity
The target compound and its analogs (e.g., compounds 20–23 in ) were evaluated against E. coli. The unsubstituted phenyl derivative (compound 20) showed moderate activity (MIC: 32 µg/mL), while bromophenyl analogs (e.g., compound 21) exhibited enhanced potency (MIC: 16 µg/mL) due to increased electrophilicity .
Enzyme Inhibition
In , the fluorophenyl-hydroxyimino analog (compound 136) demonstrated potent CK1δ inhibition (IC₅₀: 0.8 µM), attributed to fluorine’s electron-withdrawing effects and π-stacking with the pyridinyl group . By contrast, the target compound’s lack of heterocyclic moieties limits its enzyme-targeting utility.
Table 2: Physicochemical and Hazard Data
Preparation Methods
Oximation of Phenylacetaldehyde Derivatives
A common preparation method involves the oximation of phenylacetaldehyde derivatives in the presence of tert-butyl carbamate or its activated form:
- Step 1 : Reaction of phenylacetaldehyde with hydroxylamine hydrochloride in basic aqueous or alcoholic medium to form the hydroxyimino intermediate.
- Step 2 : Protection of the amino group by reaction with tert-butyl carbamate (Boc protection) typically using Boc anhydride or tert-butyl chloroformate under mild basic conditions.
This two-step process yields this compound with high selectivity.
Decarboxylative Amination from Alkanoyloxycarbamates
Recent research (Li et al., 2018) describes an intramolecular decarboxylative synthesis of alkylamines from alkanoyloxycarbamates, which can be adapted for the synthesis of carbamate derivatives like this compound:
- Reaction conditions : Use of cesium carbonate as a base in acetonitrile solvent at elevated temperatures (~100 °C).
- Mechanism : Base-mediated intramolecular decarboxylation leads to the formation of the amine derivative.
- Yield : Good yields (up to 85%) reported for related substrates.
This method offers a mild and efficient route for preparing carbamate-protected amines with hydroxyimino functionalities.
Reaction Parameters and Optimization
Purification and Characterization
- Purity : The compound is typically obtained with ≥95% purity after standard chromatographic purification.
- Characterization : Confirmed by NMR, IR spectroscopy (notably the hydroxyimino stretch), and mass spectrometry.
- Molecular weight : 250.29 g/mol
- Molecular formula : C13H18N2O3
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The base-mediated decarboxylative synthesis provides a streamlined alternative to classical multi-step syntheses, reducing reaction time and improving yields.
- The hydroxyimino group is sensitive to acidic conditions; therefore, neutral to slightly basic media are preferred during synthesis and purification.
- The tert-butyl carbamate group offers stability during synthesis and can be selectively removed under acidic conditions if needed for further functionalization.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl [2-(hydroxyimino)-2-phenylethyl]carbamate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a hydroxyimino-phenylethylamine precursor with tert-butyl chloroformate under alkaline conditions (e.g., using triethylamine in anhydrous THF at 0–5°C). Key parameters include temperature control to minimize side reactions like hydrolysis of the carbamate group .
- Data Analysis : Pilot studies report yields of 65–75% under inert atmospheres. Impurities often arise from incomplete protection of the amine; purification via column chromatography (hexane/EtOAc gradients) is recommended .
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Techniques :
- NMR : H and C NMR confirm the tert-butyl group (δ ~1.4 ppm for H; δ ~28 ppm for C) and hydroxyimino moiety (δ ~8–10 ppm for H) .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHNO: 250.13 g/mol) .
- X-ray crystallography : Resolves stereochemistry of the hydroxyimino group and hydrogen-bonding patterns in solid-state structures .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Hydrolysis Sensitivity : The tert-butyl carbamate group is stable in neutral/acidic conditions but hydrolyzes in strong bases (e.g., NaOH) to release CO and regenerate the amine. Kinetic studies show a half-life of >48 hours at pH 7.4 (25°C), decreasing to <2 hours at pH 12 .
- Storage Recommendations : Store at –20°C under argon to prevent oxidation of the hydroxyimino group .
Advanced Research Questions
Q. How does the hydroxyimino group influence reactivity in nucleophilic or redox environments?
- Reactivity Insights :
- Nucleophilic Addition : The hydroxyimino group undergoes condensation with aldehydes to form hydrazones, useful in bioconjugation (e.g., pH 5–6, room temperature) .
- Redox Behavior : Electrochemical studies reveal reversible oxidation at +0.8 V (vs. Ag/AgCl), attributed to the imine → nitroxide radical transition. This property is exploitable in redox-responsive drug delivery systems .
Q. What strategies mitigate contradictions in bioactivity data across cell-based vs. in vivo assays?
- Case Study : In enzyme inhibition assays, IC values for this compound varied by 10-fold between recombinant (purified enzyme) and cell lysate models.
- Resolution :
Protein Binding Analysis : Use equilibrium dialysis to quantify serum protein binding, which may reduce free compound availability .
Metabolite Screening : LC-MS/MS identifies oxidative metabolites (e.g., conversion to nitroso derivatives) that may antagonize activity .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for target enzymes?
- Protocol :
Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., BACE2 for diabetes research). The hydroxyimino group shows hydrogen bonding with catalytic aspartate residues .
QSAR Analysis : Correlate substituent electronegativity (Hammett σ values) with inhibitory potency to prioritize synthetic targets .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the hydroxyimino group in modulating membrane permeability via logP measurements (e.g., shake-flask method) .
- In Vivo Efficacy : Prioritize PK/PD studies in rodent models to validate computational predictions of blood-brain barrier penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
